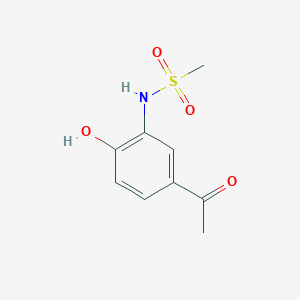

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

概要

説明

2,4'-ジブロモアセトフェノン: は、分子式C8H6Br2O を持つ有機化合物です。これは、ベンゼン環の2位と4位に2つの臭素原子が置換されたアセトフェノンの誘導体です。 この化合物は、有機合成、特にさまざまな誘導体の調製や分析化学における試薬として使用されることで知られています .

2. 製法

合成経路と反応条件:

アセトフェノンの臭素化: 2,4'-ジブロモアセトフェノンを合成する最も一般的な方法は、アセトフェノンの臭素化です。このプロセスでは通常、鉄(Fe)や臭化アルミニウム(AlBr3)などの触媒の存在下で臭素(Br2)を使用します。

工業的製造方法: 2,4'-ジブロモアセトフェノンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、大型反応器を使用し、反応条件を厳密に管理して、品質と収率を一定に保ちます。 生成物はその後、結晶化または蒸留によって精製されます .

3. 化学反応解析

反応の種類:

一般的な試薬と条件:

縮合反応: アルデヒド、塩化スズ(II)(SnCl2)、ヨウ化サマリウム(SmI3)などの試薬が一般的に使用されます。

エステル化: 2,4'-ジブロモアセトフェノンとカルボン酸およびアルコールを酸性条件下で反応させてエステルを生成します.

主な生成物:

α,β-不飽和ケトン: アルデヒドとの縮合反応から生成されます.

エステル: カルボン酸とのエステル化反応から生成されます.

4. 科学研究への応用

化学:

生物学と医学:

工業:

準備方法

Synthetic Routes and Reaction Conditions:

Bromination of Acetophenone: The most common method for synthesizing 2,4’-Dibromoacetophenone involves the bromination of acetophenone. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Alternative Methods: Another method involves the bromination of 4’-Bromoacetophenone using bromine in acetic acid.

Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation .

化学反応の分析

Types of Reactions:

Condensation Reactions: 2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of stannous chloride (SnCl2) or samarium iodide (SmI3) to form α,β-unsaturated ketones.

Esterification: It is also useful in the esterification of carboxylic acids, where it acts as a reagent to form esters.

Common Reagents and Conditions:

Condensation Reactions: Reagents such as aldehydes, stannous chloride (SnCl2), and samarium iodide (SmI3) are commonly used.

Esterification: Carboxylic acids and alcohols are used along with 2,4’-Dibromoacetophenone under acidic conditions to form esters.

Major Products:

α,β-Unsaturated Ketones: Formed from condensation reactions with aldehydes.

Esters: Formed from esterification reactions with carboxylic acids.

科学的研究の応用

Biological Activities

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects in cell-based assays. Its structure suggests potential interactions with cyclooxygenase enzymes, particularly cyclooxygenase-2, which are crucial in mediating inflammation and pain responses.

- Analgesic Effects : Due to its structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), it may also exhibit analgesic properties, making it a candidate for further development in pain management therapies.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Acetylation of 2-Hydroxyaniline : This involves using acetic anhydride or acetyl chloride in the presence of a base followed by reaction with methanesulfonyl chloride.

- Demethylation Reactions : Techniques utilizing reagents like boron tribromide or strong acids can yield the desired compound from methoxy derivatives.

Comparative Studies

Research has identified several compounds that share structural features with this compound, highlighting how slight modifications can significantly impact biological activities:

| Compound Name | Structural Features | Notable Aspects |

|---|---|---|

| N-(4-acetylphenyl)methanesulfonamide | Acetyl group at para position | Different position affects activity |

| N-(2-hydroxyphenyl)methanesulfonamide | Hydroxyl group without acetyl | Potentially different biological profile |

| N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamide | Bromoacetyl instead of acetyl | Increased reactivity due to bromine |

| N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide | Acetyl at meta position | Variation in anti-inflammatory activity |

These comparisons underscore the importance of structural diversity in influencing the pharmacological profiles of related compounds.

Case Studies and Research Findings

Research into this compound is still ongoing, but preliminary findings indicate its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases. For instance:

- A study demonstrated that compounds with structural similarities often exhibit competitive inhibition against cyclooxygenase enzymes, suggesting that this compound may inhibit cyclooxygenase-2 activity effectively, similar to other NSAIDs.

- Further investigations are necessary to explore the full range of biological activities and therapeutic applications of this compound, as well as to understand its mechanisms of action in detail.

作用機序

メカニズム: 2,4'-ジブロモアセトフェノンは、反応性の高いアルキル化剤として作用します。臭素原子が求核剤によって置換される求核置換反応を起こします。 この反応性は、さまざまな合成用途に役立ちます .

分子標的と経路:

グリコーゲンシンターゼキナーゼ-3β (GSK-3β): さまざまな細胞プロセスに関与する重要な酵素であるGSK-3βの非ATP競合阻害剤として作用します.

6. 類似化合物の比較

類似化合物:

4'-ブロモアセトフェノン: 4位に臭素原子が1つだけ置換されている構造が似ています.

2,3'-ジブロモアセトフェノン: 2位と3位に臭素原子が置換されている別のジブロモ誘導体です.

独自性: 2,4'-ジブロモアセトフェノンは、その特殊な置換パターンにより、独自の反応性を示し、他の類似化合物では達成できない特定の合成用途に適しています .

類似化合物との比較

4’-Bromoacetophenone: Similar structure but with only one bromine atom at the 4 position.

2,3’-Dibromoacetophenone: Another dibromo derivative with bromine atoms at the 2 and 3 positions.

Uniqueness: 2,4’-Dibromoacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

生物活性

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group, an acetyl group, and a methanesulfonamide moiety. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 219.25 g/mol.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of methanesulfonamides have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of related sulfonamide compounds has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, a target for cancer therapy, which suggests that this compound could also act through similar pathways.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : Evidence from related compounds indicates they may cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Research Findings and Case Studies

A study conducted on sulfonamide derivatives demonstrated significant anticancer activity against several cancer cell lines. The results showed that these compounds could reduce cell viability effectively, with IC50 values indicating potent activity (Table 1).

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sulfonamide A | MCF-7 | 15 | Apoptosis |

| Sulfonamide B | HeLa | 10 | Enzyme Inhibition |

| This compound | TBD | TBD | TBD |

特性

IUPAC Name |

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEWSLVKOAXJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597817 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-18-3 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。